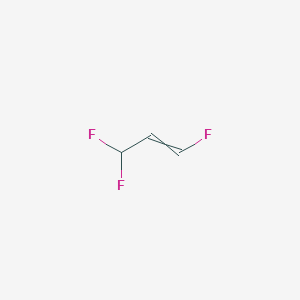

1,3,3-Trifluoroprop-1-ene

CAS No.: 91419-93-1

Cat. No.: VC8030100

Molecular Formula: C3H3F3

Molecular Weight: 96.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91419-93-1 |

|---|---|

| Molecular Formula | C3H3F3 |

| Molecular Weight | 96.05 g/mol |

| IUPAC Name | 1,3,3-trifluoroprop-1-ene |

| Standard InChI | InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H |

| Standard InChI Key | FFTOUVYEKNGDCM-UHFFFAOYSA-N |

| SMILES | C(=CF)C(F)F |

| Canonical SMILES | C(=CF)C(F)F |

Introduction

Chemical Identity and Structural Characteristics

1,3,3-Trifluoroprop-1-ene belongs to the class of unsaturated fluorinated hydrocarbons, with the molecular formula C₃H₃F₃ and a molecular weight of 96.05 g/mol . Its IUPAC name is (E)-1,3,3-trifluoroprop-1-ene, reflecting the trans configuration of the fluorine atoms relative to the double bond . The compound’s structure is characterized by a propene backbone with three fluorine atoms substituted at the 1, 3, and 3 positions, resulting in a planar geometry that influences its reactivity and thermodynamic behavior .

Isomerism and Stereochemistry

Synthesis and Industrial Production

The synthesis of 1,3,3-trifluoroprop-1-ene involves fluorination and dehydrochlorination reactions starting from chlorinated precursors. A landmark patent (US4220608A) outlines a method using 1,1,1,3-tetrachloropropane, 1,1,3-trichloropropene-1, or 3,3,3-trichloropropene-1 reacted with hydrogen fluoride (HF) under autogenous pressure (140–250°C) in the presence of organic amines or their salts . Key steps include:

-

Fluorination:

This step replaces chlorine atoms with fluorine, facilitated by catalysts such as trimethylamine or pyridine .

-

Dehydrochlorination:

Elimination of HF yields the final product, which is purified via distillation .

Industrial production scales this process using continuous-flow reactors optimized for yield (≥90%) and purity (≥99%) .

Thermophysical Properties

Extensive studies have characterized the thermophysical behavior of R-1243zf, essential for its application in refrigeration cycles. Key properties include:

Phase Behavior and Critical Parameters

-

Boiling Point: -16°C at atmospheric pressure.

Saturated Vapor Pressure

The Wagner equation accurately models vapor pressure () as a function of temperature ():

where , , , , and are compound-specific constants . Experimental data from 223–353 K show deviations <0.5% from predicted values .

Heat Capacity and Viscosity

-

Isochoric Heat Capacity (): Ranges from 1.2–2.5 kJ/kg·K between 299–351 K and pressures up to 11 MPa .

-

Liquid-Phase Viscosity: Modeled using residual entropy scaling (RES), with uncertainties <5% .

Table 1: Selected Thermophysical Properties of R-1243zf

Applications in Industrial Systems

Refrigeration and Air Conditioning

R-1243zf is a drop-in replacement for R-134a in medium-temperature refrigeration systems. Its low GWP (~6) and favorable thermodynamic properties (e.g., high volumetric cooling capacity) make it suitable for:

-

Automotive AC systems: Achieves comparable coefficient of performance (COP) to R-134a with minor hardware modifications .

-

Heat pumps: Exhibits 10–15% higher efficiency than R-1234yf in high-temperature cycles .

Foam Blowing and Aerosols

As a blowing agent, R-1243zf generates uniform cell structures in polyurethane foams, reducing thermal conductivity by 20% compared to cyclopentane . Its low toxicity and non-flammability (when blended with inhibitors like R-227ea) enhance safety in aerosol formulations .

Recent Research and Future Directions

Mixture Performance

Recent work explores binary and ternary blends to optimize performance:

-

R-1243zf/R-290 (propane): Enhances COP by 12% in low-temperature refrigeration .

-

R-1243zf/R-1234ze(E): Reduces compressor discharge temperatures by 20°C in heat pumps .

Advanced Equation of State (EOS)

The REFPROP 10.0 database incorporates a multiparameter EOS for R-1243zf, improving accuracy in calculating derived properties like enthalpy and entropy . Superancillary equations further extend validity to 440 K and 34 MPa .

Material Compatibility

Ongoing studies assess elastomer compatibility, revealing that nitrile rubber (NBR) and epichlorohydrin (ECO) seals exhibit minimal swelling (<5%) after 1,000 hours of exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume